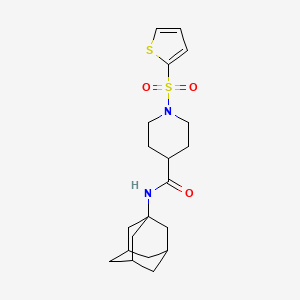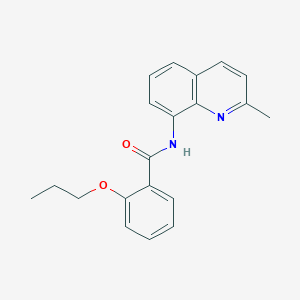
1-(benzylsulfonyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylaniline with phenylmethanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as acetic acid and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
反応の種類
1-(ベンジルスルホニル)-N-(3-クロロ-4-メチルフェニル)ピペリジン-4-カルボキサミドは、次のようなさまざまな化学反応を起こすことができます。
酸化: 分子への酸素原子の導入。
還元: 酸素原子の除去または水素原子の添加。
置換: ある官能基を別の官能基と置き換える。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、置換反応用の求核剤/求電子剤などがあります。温度、圧力、溶媒選択などの反応条件は、これらの反応の成功にとって重要です。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりアミンまたはアルコールが生成される場合があります。
4. 科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的プロセスと相互作用を研究するためのツールとして。
医学: 新しい薬物の開発など、潜在的な治療的用途。
産業: 特殊化学薬品や材料の生産における使用。
科学的研究の応用
N-(3-Chloro-4-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
1-(ベンジルスルホニル)-N-(3-クロロ-4-メチルフェニル)ピペリジン-4-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、または他のタンパク質を含み得ます。この化合物はこれらの標的の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と状況によって異なります。
6. 類似の化合物との比較
類似の化合物
- 1-(ベンジルスルホニル)ピペリジン-4-カルボキサミド
- N-(3-クロロ-4-メチルフェニル)ピペリジン-4-カルボキサミド
- 1-(ベンジルスルホニル)-N-フェニルピペリジン-4-カルボキサミド
独自性
1-(ベンジルスルホニル)-N-(3-クロロ-4-メチルフェニル)ピペリジン-4-カルボキサミドは、ピペリジン環上の官能基の組み合わせとその位置が特定であるため、ユニークです。この独特の構造は、類似の化合物と比較して、異なる生物活性と化学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
Uniqueness
N-(3-Chloro-4-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
特性
分子式 |
C20H23ClN2O3S |
|---|---|
分子量 |
406.9 g/mol |
IUPAC名 |
1-benzylsulfonyl-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-7-8-18(13-19(15)21)22-20(24)17-9-11-23(12-10-17)27(25,26)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,24) |
InChIキー |
KZRIFLKAZCVIAH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341665.png)
![N-butyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341667.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11341675.png)



![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11341692.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbenzamide](/img/structure/B11341705.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11341716.png)
![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11341717.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11341718.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propoxybenzamide](/img/structure/B11341737.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11341746.png)
